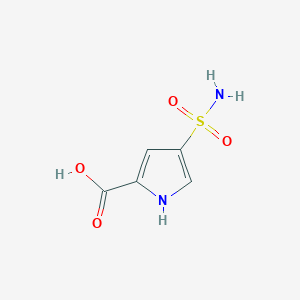

4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRIAQJIFHUAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042556-50-2 | |

| Record name | 4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Sulfamoyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection approaches can be envisioned.

The first and most direct approach involves functional group interconversion (FGI) and C-S disconnection. This strategy disconnects the sulfamoyl group, leading back to a key intermediate, 4-unsubstituted-1H-pyrrole-2-carboxylic acid. This intermediate would then be subjected to an electrophilic substitution reaction to install the sulfamoyl moiety at the C-4 position. The electron-withdrawing carboxylic acid group at the C-2 position deactivates the C-3 and C-5 positions, thereby directing an incoming electrophile, such as a sulfonating agent, to the C-4 position.

A second pathway involves disconnecting the bonds that form the pyrrole (B145914) ring itself. This approach would construct the ring with the necessary substitution pattern already present on the acyclic precursors. For instance, a Paal-Knorr or Knorr-type synthesis could be employed, where one of the starting materials would already contain a precursor to the sulfamoyl group. wikipedia.orgwikipedia.org This method can offer better control over regiochemistry, avoiding potential issues with the direct sulfonation of a pre-formed pyrrole ring.

Construction of the Pyrrole Ring System in this compound Synthesis

The formation of the pyrrole ring is the cornerstone of the synthesis. Both well-established and modern methods offer viable routes to the pyrrole core.

Several classic name reactions have long been the foundation of pyrrole synthesis, relying on the cyclization of acyclic precursors. numberanalytics.com

Knorr Pyrrole Synthesis : This widely used method involves the condensation of an α-aminoketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgpharmaguideline.comnumberanalytics.com The α-aminoketones are often generated in situ from ketone oximes to prevent self-condensation. wikipedia.org

Paal-Knorr Pyrrole Synthesis : Perhaps the most straightforward method, this reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the substituted pyrrole. wikipedia.orgpharmaguideline.comnumberanalytics.com

Hantzsch Pyrrole Synthesis : This method synthesizes pyrroles from the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgpharmaguideline.comnumberanalytics.com

Barton-Zard Synthesis : In this reaction, an isocyanoacetate reacts with a nitroalkene, followed by cyclization and elimination of the nitro group to yield the pyrrole. wikipedia.orgpharmaguideline.com

| Synthesis Method | Key Starting Materials | General Characteristics |

|---|---|---|

| Knorr Synthesis | α-Aminoketones, β-Ketoesters | Versatile and widely used for substituted pyrroles. wikipedia.orgnumberanalytics.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Ammonia/Primary Amines | Direct and often high-yielding for N-substituted pyrroles. wikipedia.orgpharmaguideline.com |

| Hantzsch Synthesis | β-Ketoesters, α-Haloketones, Ammonia/Amines | A versatile method for assembling variously substituted pyrroles. pharmaguideline.comnumberanalytics.com |

| Barton-Zard Synthesis | Isocyanoacetates, Nitroalkenes | Effective for constructing pyrroles with specific substitution patterns. wikipedia.orgpharmaguideline.com |

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the pyrrole ring, often utilizing transition metal catalysis and novel reaction cascades. researchgate.net

Transition Metal-Catalyzed Syntheses : Gold-catalyzed reactions, for instance, can facilitate the cascade hydroamination and cyclization of α-amino ketones with alkynes, offering high regioselectivity and tolerance for various functional groups. organic-chemistry.org Ruthenium catalysts are used in [3+2] cycloadditions between alkynes and azirines. nih.gov

Ring-Closing Metathesis (RCM) : N-sulfonyl and N-acylpyrroles can be synthesized via the RCM of diallylamines, followed by an in situ oxidative aromatization step. organic-chemistry.org

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form complex products. Isocyanide-based MCRs have been developed to produce highly substituted pyrroles, including sulfamate-fused systems, under mild conditions. researchgate.net

Mechanosynthesis : An inexpensive copper salt can catalyze the tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill to produce pyrrole-2-carboxylic acids. organic-chemistry.org This method is efficient, environmentally friendly, and often provides higher yields than traditional solution-based approaches. organic-chemistry.org

Strategies for Introducing the Sulfamoyl Moiety at the C-4 Position

The introduction of the sulfamoyl group (–SO₂NH₂) at the C-4 position is a critical step that can be achieved through either direct functionalization of the pyrrole ring or by converting a pre-existing functional group.

Directly adding the sulfamoyl group or a precursor to the pyrrole ring is an attractive, atom-economical approach.

Electrophilic Sulfonation : Pyrrole can be sulfonated using a sulfur trioxide-pyridine complex. quimicaorganica.org While sulfonation of unsubstituted pyrrole has been a subject of debate regarding its regioselectivity (with studies showing formation of 3-sulfonated pyrroles instead of the previously assumed 2-sulfonates), the directing effects of existing substituents are key. researchgate.netresearchgate.net In the case of a 1H-pyrrole-2-carboxylic acid intermediate, the electron-withdrawing nature of the carboxyl group at C-2 deactivates the adjacent C-3 and the distant C-5 positions towards electrophilic attack, thus favoring substitution at the C-4 position.

Direct Sulfamoylation : A direct introduction of the sulfamoyl group can be hypothetically achieved by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base.

An alternative to direct sulfonation is the transformation of a different functional group already situated at the C-4 position. This multi-step approach can offer greater control and predictability. A powerful modern strategy involves the use of sulfonyl pyrroles as versatile synthetic intermediates. lookchem.comresearchgate.net This method allows for a primary sulfonamide to be converted into a sulfonyl pyrrole, which can then undergo various transformations. lookchem.comresearchgate.net

A hypothetical synthetic sequence could involve a five-step process:

Halogenation of a suitable ketone.

An Sₙ2 reaction with an N-protected sulfonamide.

Deprotection of the sulfonamide.

A Michael addition/cyclization with an appropriate propiolate ester to form the pyrrole ring.

Aromatization to yield the final substituted pyrrole. digitellinc.com

This approach builds the ring with the sulfonamide functionality incorporated from the start, ensuring its position at C-4. digitellinc.com

| Strategy | Method | Reagents/Conditions | Key Considerations |

|---|---|---|---|

| Direct Functionalization | Electrophilic Sulfonation | Sulfur trioxide-pyridine complex | Regioselectivity is controlled by existing substituents (e.g., C-2 carboxyl group). researchgate.net |

| Direct Sulfamoylation | Sulfamoyl chloride, Base | A direct but potentially sensitive reaction. | |

| Functional Group Transformation | From Pre-functionalized Precursors | Multi-step synthesis (e.g., halogenation, Sₙ2, cyclization) | Offers excellent control over regiochemistry by building the ring with the desired substituent pattern. digitellinc.com |

| Via Sulfonyl Pyrrole Intermediates | Conversion of a primary sulfonamide to a sulfonyl pyrrole, followed by transformation. | A modern, versatile method for late-stage functionalization. lookchem.comresearchgate.net |

Methods for Functionalizing the C-2 Position with a Carboxylic Acid Group

The introduction of a carboxylic acid moiety at the C-2 position of the pyrrole ring is a critical step in the synthesis of this compound and its derivatives. This functional group is often pivotal for the biological activity of the final compounds, acting as a key interaction point with biological targets. nih.govresearchgate.net Various synthetic strategies have been developed to achieve this transformation, primarily involving direct carboxylation or the hydrolysis of precursor functional groups like esters and nitriles.

Direct carboxylation of a pre-formed 4-sulfamoyl-1H-pyrrole scaffold represents a direct approach to installing the C-2 carboxylic acid. However, this method is less commonly reported in the literature for this specific scaffold. Generally, carboxylation of pyrroles can be challenging due to the electron-rich nature of the ring, which can lead to side reactions and issues with regioselectivity.

More broadly, the synthesis of pyrrole-2-carboxylic acids can be achieved through methods like the Kolbe-Schmitt reaction or by using organometallic intermediates. For instance, the treatment of a pyrrole with a strong base to form a pyrrolyl anion, followed by quenching with carbon dioxide, can yield the corresponding carboxylic acid. The choice of base and reaction conditions is crucial to control the regioselectivity of the carboxylation, favoring the C-2 position.

A more prevalent and often more reliable method for obtaining this compound involves the hydrolysis of a corresponding ester or nitrile precursor. chemguide.co.uklibretexts.org This two-step approach allows for the construction of the pyrrole ring with a stable C-2 substituent that can be readily converted to the desired carboxylic acid in the final step.

Hydrolysis of Esters:

The synthesis often begins with the preparation of a C-2 esterified pyrrole derivative, such as an ethyl or methyl ester. This can be accomplished through various classical pyrrole syntheses like the Paal-Knorr or Hantzsch synthesis, using appropriate starting materials. Once the 4-sulfamoyl-1H-pyrrole-2-carboxylate ester is obtained, it can be hydrolyzed to the carboxylic acid. nih.gov This hydrolysis is typically carried out under basic conditions, for example, by heating the ester in the presence of an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. nih.govnih.gov The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid. nih.govlibretexts.org

For example, the hydrolysis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate to 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is achieved by stirring with 10 M NaOH in ethanol (B145695) at 90°C. nih.gov Similarly, a quantitative yield of 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid was obtained by heating the corresponding ethyl ester with 10 M NaOH in ethanol at 90°C. nih.gov

Hydrolysis of Nitriles:

Alternatively, a C-2 cyano group can serve as a precursor to the carboxylic acid. The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. chemguide.co.uk Acidic hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric or sulfuric acid. libretexts.org The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Basic hydrolysis involves heating the nitrile with a strong base such as sodium hydroxide. chemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia. To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uklibretexts.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

| Precursor | Reagents and Conditions | Product | Ref |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH, EtOH, 90°C, 3 h | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | nih.gov |

| Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 10 M NaOH, EtOH, 90°C, 3 h | 5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid | nih.gov |

| Ethylonitrile | Dilute HCl, heat under reflux | Ethanoic acid | chemguide.co.uk |

| Ethylonitrile | NaOH solution, heat under reflux, then acidify | Ethanoic acid | chemguide.co.uk |

Advanced Synthetic Approaches for Derivatization and Scaffold Modification

To explore the structure-activity relationships and develop novel analogs of this compound, advanced synthetic methodologies are employed. These approaches focus on efficient derivatization, scaffold modification, and the creation of compound libraries for biological screening.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. pensoft.netpensoft.netresearchgate.net These advantages are particularly beneficial for the synthesis of heterocyclic compounds like pyrroles. pensoft.netpensoft.net

The application of microwave irradiation can significantly enhance the efficiency of classical pyrrole syntheses, such as the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions, which are used to construct the core pyrrole scaffold of the target analogs. pensoft.netpensoft.net For instance, the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine or sulfonamide can be completed in minutes under microwave heating, whereas conventional methods might require several hours. pensoft.net This rapid synthesis allows for the efficient production of a library of pyrrole derivatives with diverse substituents. pensoft.net

Furthermore, microwave assistance can be applied to the derivatization of the this compound scaffold itself. For example, amidation reactions to convert the carboxylic acid to various amides, or Suzuki coupling reactions to introduce different aryl or heteroaryl groups at a halogenated position on the pyrrole ring, can be accelerated using microwave heating. nih.gov

| Reaction Type | Conditions | Advantages | Ref |

| Paal-Knorr Synthesis | Microwave irradiation, nano-organocatalyst, aqueous medium, 140°C, 20 min | Rapid reaction, high yield, green conditions | pensoft.net |

| Clauson-Kaas Synthesis | Microwave irradiation, acidic ionic liquid | High yield, fast reaction, solvent-free | pensoft.net |

| Paal-Knorr Condensation | Microwave irradiation | Shorter reaction times, higher yields, enables larger library synthesis | pensoft.net |

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nih.govnih.gov Green chemistry principles, such as the use of catalytic methods and the avoidance of hazardous solvents, are increasingly being applied to the synthesis of pyrroles. nih.govrsc.org

Catalytic Approaches:

The use of transition metal catalysts, such as those based on iridium, ruthenium, palladium, and iron, has enabled the development of novel and efficient pyrrole syntheses. nih.govnih.govdtu.dk For example, an iridium-catalyzed reaction has been developed for the synthesis of pyrroles from secondary alcohols and amino alcohols, proceeding with the elimination of hydrogen gas. nih.gov This method offers high functional group tolerance. nih.gov Iron-catalyzed cascade reactions have also been reported for the synthesis of pyrroles from nitroarenes, utilizing green reductants like formic acid or molecular hydrogen. nih.gov These catalytic systems often operate under mild conditions and exhibit excellent chemoselectivity. nih.gov

Organocatalysis has also emerged as a powerful, metal-free alternative for pyrrole synthesis. rsc.org Catalysts such as vitamin B1, urea, and L-proline have been successfully employed in reactions like the Paal-Knorr synthesis. rsc.org These organocatalytic methods provide an environmentally friendly route to N-substituted pyrroles. rsc.org

Green Chemistry Approaches:

The principles of green chemistry are broadly applicable to the synthesis of this compound analogs. This includes the use of water as a solvent, which is a key feature of some microwave-assisted Paal-Knorr syntheses. pensoft.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, also contributes to a greener process by reducing solvent usage and waste generation. The iron-catalyzed cascade synthesis of pyrroles from nitroarenes is an example of such a process. nih.gov

The efficient construction of analog libraries of this compound relies on the ready availability of diverse and functionalized precursors and building blocks. The strategic synthesis of these key intermediates is a crucial aspect of medicinal chemistry programs.

For instance, the synthesis of various halogen-substituted pyrrole building blocks allows for subsequent diversification through cross-coupling reactions. Practical, gram-scale syntheses of chloro- and fluoro-substituted 5-methyl-1H-pyrrole-2-carboxylates have been developed, starting from commercially available materials. nih.gov These halogenated pyrroles can then be converted to a variety of analogs by introducing different substituents at the halogenated position.

The synthesis of precursors for different substitution patterns on the pyrrole ring is also important. For example, the synthesis of 4-aminopyrrole-2-carboxylates has been achieved from N-PhF-4-oxoproline benzyl (B1604629) ester derivatives. nih.gov These amino-substituted pyrroles can serve as building blocks for the synthesis of analogs with different functionalities at the C-4 position.

By developing robust and scalable syntheses for a range of functionalized pyrrole precursors, it becomes possible to rapidly generate a large and diverse library of this compound analogs for biological evaluation.

General Principles of Product Isolation and Analytical Characterization for this compound

The successful synthesis of this compound and its analogs is contingent upon rigorous methods for product isolation and comprehensive analytical characterization to ensure the compound's purity and structural integrity. The principles applied are derived from standard practices in organic chemistry, particularly for heterocyclic carboxylic acids and sulfonamides. These methodologies typically involve a combination of extraction, chromatography, and spectroscopy.

Following the synthetic reaction, the initial workup often involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297), and an aqueous solution. orgsyn.org The product, being a carboxylic acid, can be selectively extracted into an aqueous basic layer and then re-acidified to precipitate the pure compound. orgsyn.orgnih.gov This acid-base extraction is a fundamental technique for separating acidic products from neutral or basic impurities.

Further purification is commonly achieved through chromatographic and crystallization techniques. The crude product can be subjected to column chromatography on silica (B1680970) gel. orgsyn.orgnih.gov The choice of eluent is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity adjusted to achieve optimal separation. orgsyn.org For instance, a common mobile phase for related sulfonamide derivatives is a mixture of ethyl acetate and petroleum ether. orgsyn.org

Crystallization is a final and crucial step for obtaining a highly pure solid product. The purified compound is dissolved in a suitable solvent or solvent mixture, such as an ethanol/ethyl acetate blend or ethyl acetate/n-hexane, and allowed to crystallize. acs.orgnih.gov The formation of well-defined crystals is often indicative of high purity. nih.gov

Once isolated and purified, the compound's identity and purity are confirmed using a suite of analytical techniques. These methods provide detailed information about the molecular structure, composition, and purity of the final product.

Analytical Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR: Provides information on the number and environment of protons. For a compound like this compound, one would expect to see distinct signals for the two protons on the pyrrole ring, the N-H proton of the pyrrole, the protons of the sulfamoyl group (-SO₂NH₂), and the acidic proton of the carboxyl group. The acidic proton is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm). acs.org

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm region. acs.org The carbons of the pyrrole ring would also show distinct signals.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental formula of the compound. nih.gov This technique provides a high degree of confidence in the compound's identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound. The sample is passed through a column, and its purity is determined by the presence of a single major peak in the chromatogram. By using a detector like a photodiode array (PDA) or UV detector, the retention time and peak area can be quantified. thieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key characteristic absorptions for this compound would include the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, N-H stretches for both the pyrrole and sulfamoyl groups, and the symmetric and asymmetric stretches of the S=O bonds in the sulfamoyl group. acs.org

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared against the calculated theoretical values to confirm the empirical formula. orgsyn.org

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise arrangement of atoms and stereochemistry. nih.gov

The combination of these isolation and characterization techniques ensures that the synthesized this compound is of high purity and its structure is unequivocally confirmed, which is essential for any subsequent scientific investigation.

Data Tables

The following tables provide representative analytical data based on the characterization of closely related pyrrole-2-carboxylic acid derivatives, as specific experimental data for this compound is not extensively published.

Table 1: Representative ¹H NMR Data for Substituted Pyrrole-2-Carboxylic Acids (Data extrapolated from known pyrrole derivatives for illustrative purposes)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 12.0 | broad singlet |

| Pyrrole N-H | ~ 11.5 | broad singlet |

| Pyrrole C3-H | ~ 6.5 - 7.0 | doublet |

| Pyrrole C5-H | ~ 7.0 - 7.5 | doublet |

| SO₂NH₂ | ~ 7.0 - 8.0 | broad singlet |

Table 2: Representative ¹³C NMR Data for a Substituted Pyrrole-2-Carboxylic Acid Scaffold (Data extrapolated from known pyrrole derivatives for illustrative purposes)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 160 - 170 |

| C2 (Pyrrole) | ~ 125 |

| C3 (Pyrrole) | ~ 110 |

| C4 (Pyrrole) | ~ 120 |

| C5 (Pyrrole) | ~ 115 |

Table 3: Key Infrared (IR) Absorption Frequencies for a Sulfamoyl-Pyrrole-Carboxylic Acid

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) |

| N-H Stretch (Pyrrole & Sulfonamide) | 3200 - 3400 |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| S=O Asymmetric & Symmetric Stretch | 1300 - 1350 and 1140 - 1180 |

Biological Activity and Mechanistic Studies of 4 Sulfamoyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles of 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid Analogs

Derivatives of this compound and related pyrrole-sulfonamide scaffolds have emerged as a versatile class of compounds, demonstrating significant inhibitory activity against multiple enzyme families. Their unique structural features allow for potent and sometimes highly selective interactions with key enzymes involved in physiological and pathological processes. This section explores the enzyme inhibition profiles of these analogs, with a specific focus on carbonic anhydrases, metallo-β-lactamases, and DNA topoisomerases.

Carbonic Anhydrase (CA) Isoform Inhibition by Sulfamoyl-Pyrrole Carboxylic Acids

The sulfonamide group is a classic zinc-binding group (ZBG) known for its strong interaction with the zinc ion in the active site of carbonic anhydrases (CAs). Pyrrole-based sulfonamides, incorporating a carboxylic acid function, have been extensively studied as inhibitors of various human (h) CA isoforms. These compounds often exhibit potent inhibition and, in some cases, notable selectivity for tumor-associated isoforms over the ubiquitous cytosolic ones.

The inhibitory potency of sulfamoyl-pyrrole carboxylic acids and their analogs against carbonic anhydrases is typically quantified by determining their inhibition constant (K_i) and half-maximal inhibitory concentration (IC_50). A lower value for these parameters indicates a more potent inhibitor.

Studies on various pyrrole-sulfonamide derivatives have revealed a wide range of inhibitory activities. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition against several cytosolic hCA isoforms. mdpi.com Many of these compounds displayed K_i values in the low nanomolar range, often surpassing the activity of the standard clinical inhibitor Acetazolamide (AAZ). mdpi.com Specifically, against hCA I, K_i values ranged from 13.3 to 87.6 nM, and against hCA II, they were between 5.3 and 384.3 nM. mdpi.com The most potent inhibition was observed against hCA VII, with K_i values as low as 1.1 nM. mdpi.com

Similarly, pyrrole-3-one derivatives containing sulfa drugs were identified as highly effective inhibitors of hCA I and hCA II, with K_i values in the ranges of 1.20–44.21 nM and 8.93–46.86 nM, respectively. In another study, pyrazoline-based benzenesulfonamides demonstrated K_i values between 316.7 and 533.1 nM against hCA I and 412.5 to 624.6 nM against hCA II. nih.gov Pyrrolyl α,γ-diketo acid derivatives also showed inhibitory activities, with K_i values against tumor-associated isoforms ranging from the nanomolar to the micromolar scale. wikipedia.org

| Compound Class | hCA Isoform | Inhibition Constant (K_i) (nM) | Reference |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 | mdpi.com |

| hCA II | 5.3 - 384.3 | mdpi.com | |

| hCA VII | 1.1 - 13.5 | mdpi.com | |

| Pyrrole-3-one sulfa drugs | hCA I | 1.20 - 44.21 | |

| hCA II | 8.93 - 46.86 | ||

| Pyrrolyl α,γ-diketo acids | hCA IX | 300 - 91,000 | wikipedia.org |

| hCA XII | 200 - 92,000 | wikipedia.org |

A critical aspect of developing CA inhibitors, particularly for anticancer applications, is achieving selectivity for tumor-associated isoforms (hCA IX and XII) over the widespread cytosolic isoforms (hCA I and II) to minimize side effects. The pyrrole-sulfonamide scaffold has shown promise in this regard.

Derivatives of pyrrolyl α,γ-diketo acid were found to be selective inhibitors of the tumor-related isoforms hCA IX and XII over the cytosolic hCA I and II. wikipedia.org In many cases, these compounds were completely inactive against hCA I and II while retaining nanomolar to micromolar potency against hCA IX and XII. wikipedia.org This selectivity is a significant finding, as it provides a basis for developing more targeted cancer therapies.

Similarly, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated interesting selectivity profiles. One compound, in particular, was over 46 and 202 times more selective for hCA VII compared to hCA I and hCA II, respectively, highlighting its potential for developing isoform-selective inhibitors for neurological conditions. mdpi.com The design of new sulfamethoxazole (B1682508) derivatives has also focused on achieving potent and selective inhibition of hCA IX and XII over the physiologically important hCA I and II isoforms. nih.gov The "tail" approach in inhibitor design, where different chemical moieties are attached to the primary sulfonamide group, has been an effective strategy for modulating isoform selectivity.

Inhibition of Other Enzyme Classes by Pyrrole-Sulfonamide Scaffolds

The versatility of the pyrrole-sulfonamide scaffold extends beyond carbonic anhydrase inhibition. These compounds have been successfully adapted to target other critical enzyme classes, including bacterial metallo-β-lactamases and DNA gyrase, which are key targets in the fight against antimicrobial resistance.

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics, and no clinically approved inhibitors are currently available. nih.govacs.org N-sulfamoylpyrrole-2-carboxylates (NSPCs) have been identified as potent inhibitors of subclass B1 MBLs, such as NDM-1, VIM-1, VIM-2, and IMP-1. nih.govnih.gov

Crystallographic studies have shown that the N-sulfamoyl NH₂ group of these inhibitors displaces the dizinc (B1255464) bridging hydroxide (B78521)/water molecule in the MBL active site. nih.govacs.org NSPCs exhibit potent, submicromolar inhibition against these clinically relevant MBLs, with pIC₅₀ values (the negative logarithm of the IC₅₀) ranging from 6.5 to 8.5. nih.gov Some derivatives show exceptional potency; for example, a cyclic guanidine-substituted NSPC is a highly potent VIM-1 inhibitor with a pIC₅₀ of 8.5. nih.gov Furthermore, certain NSPCs are significantly more potent against IMP-1 than other known inhibitors. nih.govnih.gov The presence of these inhibitors has been shown to restore the efficacy of antibiotics like meropenem (B701) against NDM-1 producing bacteria. nih.govacs.org

| Metallo-β-Lactamase (MBL) Isoform | Inhibitory Potency (pIC₅₀) of NSPCs | Reference |

|---|---|---|

| VIM-1 | ~6.5 - 8.5 | nih.gov |

| VIM-2 | Submicromolar Activity | nih.govnih.gov |

| NDM-1 | ~6.5 - 8.5 (nanomolar for some derivatives) | nih.govnih.gov |

| IMP-1 | ~7.3 - 9.2 | nih.govnih.gov |

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. The pyrrolamides, a class of compounds featuring a pyrrole (B145914) core, have been identified as novel antibacterial agents that target the ATP-binding site of DNA gyrase, leading to the disruption of DNA synthesis and cell death. nih.govrsc.org

These inhibitors were discovered through fragment-based screening, where a pyrrole hit with a binding constant of 1 mM was optimized. nih.govrsc.org This led to the rapid identification of a lead compound with an IC₅₀ of 3 µM against E. coli DNA gyrase. nih.govrsc.org Further optimization through iterative X-ray crystallography has produced N-phenylpyrrolamide inhibitors with low nanomolar IC₅₀ values (2–20 nM) against E. coli DNA gyrase. Importantly, these compounds show selectivity for bacterial enzymes, with no significant activity against human DNA topoisomerase IIα. The mode of action has been confirmed by the identification of resistance mutations in the gyrB gene of Staphylococcus aureus, which encodes the DNA gyrase B subunit where these inhibitors bind. nih.gov

| Compound Class | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolamide Lead Compound | E. coli DNA Gyrase | 3 µM | nih.govrsc.org |

| Optimized N-phenylpyrrolamides | E. coli DNA Gyrase | 2 - 20 nM | |

| Optimized N-phenylpyrrolamides | E. coli Topoisomerase IV | 143 nM |

InhA Inhibition

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govnih.gov Inhibition of InhA disrupts this pathway, leading to cell death, making it a well-validated target for antitubercular drugs. nih.govmdpi.com Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct inhibitors of InhA can circumvent common resistance mechanisms associated with mutations in the katG gene. nih.govnih.gov

Derivatives of pyrrole carboxylic acids have been identified as a novel class of potent, direct InhA inhibitors. nih.gov High-throughput screening and subsequent optimization have led to the discovery of compounds with significant inhibitory activity. For instance, a series of pyrrolidine (B122466) carboxamides demonstrated potent InhA inhibition, with some compounds showing submicromolar IC₅₀ values. nih.gov Optimization of a lead compound from an arylamide series resulted in a 34-fold improvement in potency, achieving an IC₅₀ of 90 nM. nih.gov Similarly, certain N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives have shown potential as InhA inhibitors, with molecular docking studies supporting their high binding affinities. ejpmr.com

| Compound Class | Specific Compound Example | InhA IC₅₀ | Reference |

|---|---|---|---|

| Pyrrolidine Carboxamides | p31 | 1.39 µM | nih.gov |

| Pyrrolidine Carboxamides | p33 | 2.57 µM | nih.gov |

| Pyrrolidine Carboxamides | s1 (Lead Compound) | 10.66 µM | nih.gov |

| Arylamides | Optimized Inhibitor | 90 nM | nih.gov |

Mechanistic Insights into Ligand-Target Interactions

Understanding how these inhibitors bind to InhA is crucial for rational drug design and further optimization. Structural and biophysical studies have provided key insights into these interactions.

X-ray crystallography studies of InhA complexed with pyrrole-based inhibitors have revealed a conserved binding mode within the enzyme's active site. nih.govnih.gov The inhibitors typically bind in the substrate-binding pocket in an NADH-dependent manner. nih.gov A critical and conserved feature of this interaction is a dual hydrogen-bonding network involving the carbonyl oxygen of the inhibitor, the catalytic residue Tyr158, and the NAD⁺ cofactor. nih.gov This hydrogen-bonding pattern is also observed in the binding of other known InhA inhibitors like triclosan. nih.gov The crystal structures show that the inhibitors fit within the active site, elucidating the specific contacts that contribute to their potency. nih.govnih.gov

Biophysical methods confirm that pyrrole-based compounds directly target and bind to the InhA enzyme. Enzyme inhibition assays consistently demonstrate a dose-dependent reduction in InhA activity upon treatment with these inhibitors. nih.gov The correlation between the enzymatic inhibition (IC₅₀) and the whole-cell activity against M. tuberculosis (Minimum Inhibitory Concentration, MIC) supports that InhA is the primary target within the mycobacterial cell. nih.gov Furthermore, biophysical studies have shown that the binding is specific and dependent on the presence of the NADH cofactor, effectively blocking the enoyl-substrate binding pocket. nih.gov

In Vitro Biological Efficacy and Cellular Studies (Excluding Human Clinical Data)

The therapeutic potential of this compound derivatives is further evaluated through their effects on both mammalian and microbial cells in vitro.

Derivatives of pyrrole carboxylic acids have been investigated for their antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov A key intermediate in proline metabolism, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is linked to cancer cell survival and proliferation. mdpi.com Synthetic derivatives have shown promising and selective activity. For example, certain 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles exhibit moderate to high antiproliferative effects. mdpi.com Compound cis-4m was notably active against the MDA-MB-231 breast cancer cell line, while trans-4k showed promise against the A549 lung cancer cell line. mdpi.com Another class, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, also displayed potent antiproliferative activity across a broad panel of cancer cell lines, with one compound selectively inhibiting a human B-cell lymphoma line (BJAB) with no observed effects on normal human cells. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| cis-4n | MDA-MB-231 | Breast Adenocarcinoma | 75.8 | mdpi.com |

| cis-4o | MDA-MB-231 | Breast Adenocarcinoma | 35.9 | mdpi.com |

| cis-4m | MDA-MB-231 | Breast Adenocarcinoma | Relatively High Activity | mdpi.com |

| trans-4k | A549 | Lung Adenocarcinoma | Promising Activity | mdpi.com |

| Compound 14 (Thiazol-pyrazole) | BJAB | B-cell lymphoma | Potent Activity | nih.gov |

The pyrrole scaffold is a core component of many compounds with broad-spectrum antimicrobial properties. nih.govbiomedres.us Derivatives of this compound have been evaluated against a range of pathogenic bacteria and fungi. Several 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives showed appreciable antibacterial activity against Staphylococcus species, although they were inactive as antifungal agents in the same study. nih.gov In another study, novel 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamides were synthesized, with compounds 5c and 5e being the most effective against Gram-negative bacteria, exhibiting MIC values between 6.05-6.25 µg/mL. biomedres.us Furthermore, some pyrrole-2-carboxamide derivatives showed potent activity against Gram-negative strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values as low as 1.02 µg/mL. researchgate.net In the context of antitubercular activity, N'-[3-(substituted phenyl amino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives displayed high activity against Mycobacterium tuberculosis H37Rv, with MICs of 31.25 µg/mL. ejpmr.com

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (R-2, R-3) | Mycobacterium tuberculosis H37Rv | 31.25 | ejpmr.com |

| N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (R-1, R-4) | Mycobacterium tuberculosis H37Rv | 62.5 | ejpmr.com |

| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5c) | Escherichia coli, Pseudomonas aeruginosa | 6.05 | biomedres.us |

| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5e) | Klebsiella pneumoniae | 6.25 | biomedres.us |

| Pyrrole-2-carboxamide (4i) | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Pyrrole-2-carboxamide (4i) | Escherichia coli | 1.56 | researchgate.net |

| 5(4H)-oxazolone-based-sulfonamide (9h) | Candida albicans | 2 | mdpi.com |

| 5(4H)-oxazolone-based-sulfonamide (9h) | Aspergillus niger | 4 | mdpi.com |

Enzyme-Based Cell-Free and Cell-Based Functional Assays

The biological evaluation of this compound derivatives and related compounds often involves a combination of enzyme-based cell-free assays and cell-based functional assays to determine their inhibitory potential and cellular effects. These assays are crucial in establishing the mechanism of action and the structure-activity relationship (SAR) of this class of compounds.

Enzyme-Based Cell-Free Assays

Enzyme-based cell-free assays are fundamental in determining the direct interaction between a compound and its putative enzyme target. For derivatives of this compound, a key target class includes carbonic anhydrases (CAs), given the presence of the sulfonamide moiety, a well-known zinc-binding group in many CA inhibitors. nih.gov

Research on structurally related sulfonamide derivatives, such as 4-sulfamoyl phenyl diazocarboxylic acids, provides a framework for the types of enzyme assays employed. nih.gov These studies typically measure the inhibitory potency (IC₅₀), dissociation constant (Kd), and inhibition constant (Ki) against specific enzyme isoforms, such as human carbonic anhydrase II (hCA II). nih.gov The inhibitory activity is often assessed using spectrophotometric methods that monitor the enzyme-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (B1210297).

Fluorescence quenching assays are also utilized to investigate the binding mechanism between the compounds and the target enzyme. nih.gov These studies can reveal the mode of quenching (static or dynamic) and the number of binding sites, providing insights into the nature of the interaction. nih.gov Thermodynamic analysis can further elucidate the primary forces driving the binding, such as hydrogen bonds and van der Waals interactions. nih.gov

Table 1: Illustrative Inhibitory Activity of Related Sulfonamide Derivatives against Human Carbonic Anhydrase II (hCA II)

| Compound | IC₅₀ (μM) | Ki (μM) | Kd (μM) |

| Compound A | 15.2 ± 0.8 | 12.5 ± 0.6 | 20.1 ± 1.1 |

| Compound B | 9.8 ± 0.5 | 7.9 ± 0.4 | 13.5 ± 0.7 |

| Compound C | 5.1 ± 0.3 | 4.2 ± 0.2 | 8.9 ± 0.5 |

| Data is representative of findings for related sulfonamide-based inhibitors and serves as an example of typical assay results. nih.gov |

Cell-Based Functional Assays

For pyrrole-2-carboxamide derivatives, which share the core pyrrole structure, a common application is in the field of infectious diseases, particularly as inhibitors of enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3) in Mycobacterium tuberculosis. nih.gov In this context, whole-cell-based screening is a primary method for identifying active compounds. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined from these assays, representing the lowest concentration of a compound that prevents visible growth of the microorganism. nih.gov

Cytotoxicity assays are conducted in parallel to assess the compound's toxicity towards mammalian cells, often using cell lines such as HEK293T or HepG2. nih.govsigmaaldrich.com The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity is a critical measure of the compound's therapeutic index. nih.gov

Further cell-based mechanistic studies can involve metabolic labeling assays. For instance, the effect of MmpL3 inhibitors on mycolic acid biosynthesis can be determined using [¹⁴C] acetate labeling in M. smegmatis expressing the target gene. nih.gov

Table 2: Illustrative Biological Activity of Related Pyrrole-2-carboxamide Derivatives

| Compound | Anti-TB Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |

| Derivative X | <0.016 | >64 |

| Derivative Y | 0.032 | >64 |

| Derivative Z | 0.064 | 32 |

| Data is representative of findings for pyrrole-2-carboxamide derivatives and serves as an example of typical assay results. nih.gov |

These combined assay approaches allow for a comprehensive evaluation of the therapeutic potential of this compound derivatives, from direct enzyme inhibition to their functional effects in a cellular context.

Structure Activity Relationship Sar Studies of 4 Sulfamoyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Impact of Substitutions on the Pyrrole (B145914) Ring of 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid

The pyrrole ring serves as the central scaffold, and its substitution pattern is a key determinant of biological activity. Modifications at the nitrogen (N-1) and carbon (C-3 and C-5) positions can profoundly alter the molecule's interaction with its biological target.

Studies on related N-pyrrole carboxylic acid derivatives have shown that introducing acidic groups at the N-1 position can be effective for inhibiting enzymes like cyclooxygenase (COX). nih.gov For instance, derivatives containing an acetic acid group at this position have demonstrated high activity against both COX-1 and COX-2. nih.gov In contrast, substituting the N-1 position with a larger, more sterically demanding group, such as hydroxybenzoic acid, can shift the activity profile, favoring inhibition of COX-1 over COX-2. nih.gov This suggests that the size and nature of the N-1 substituent are critical for achieving isoform selectivity.

Furthermore, research on pyrrole-2-carbaldehydes has identified numerous naturally occurring and synthetic derivatives with substituents at the N-1 position linked via short-chain linkers, such as butyric acid or acetic acid moieties. sci-hub.se These modifications highlight that the N-1 position is tolerant to a variety of substituents, which can be used to modulate the compound's properties. For example, the introduction of a sugar moiety at the N-1 position has also been explored, indicating the potential for this position to carry larger, polar groups to influence solubility and interactions with the target. sci-hub.se

Table 1: Impact of N-1 Position Substitutions on Cyclooxygenase (COX) Inhibition Data derived from studies on related N-pyrrole carboxylic acid derivatives.

| N-1 Substituent | Target Enzyme(s) | Observed Activity | Source |

| Acetic Acid Group | COX-1 and COX-2 | High activity against both isoforms | nih.gov |

| Hydroxybenzoic Acid Group | COX-1 and COX-2 | Activity biased toward COX-1 inhibition | nih.gov |

The C-3 and C-5 positions of the pyrrole ring offer additional vectors for chemical modification to probe interactions with target enzymes and enhance potency. SAR studies have shown that substituents at these positions are crucial for activity.

In a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the presence of vicinal 4,5-diphenyl groups on the pyrrole ring was found to be important for inhibitory potency against metallo-β-lactamases. nih.gov This indicates that bulky, aromatic groups at positions adjacent to the core functional groups can establish critical hydrophobic or π-stacking interactions within the enzyme's active site.

Studies on 3,4-disubstituted-pyrrole derivatives as potential dual COX-2/LOX inhibitors revealed that increasing the volume of substituents can have a nuanced effect. For example, replacing a phenyl ring with a bulkier substituent at one position generated a hybrid compound with enhanced COX-2 inhibitory activity. mdpi.com Similarly, research into 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives showed that the nature of the aryl groups at these positions significantly impacts antiproliferative activity against cancer cell lines. nih.gov The presence of a nitrile group at the C-2 position was also found to be essential for the biological activity of these compounds. nih.gov

Table 2: Influence of C-3/C-5 Substituents on Biological Activity

| Compound Class | Substituents | Biological Target | Key Finding | Source |

| 2-Amino-1-benzyl-pyrrole-3-carbonitriles | 4,5-Diphenyl groups | Metallo-β-lactamases | Vicinal diphenyl groups are important for potency. | nih.gov |

| 3,4-Disubstituted-pyrroles | Phenyl vs. bulkier aromatic groups | COX-2 | Replacement with a bulkier group enhanced inhibitory activity. | mdpi.com |

| 3,5-Diaryl-3,4-dihydro-2H-pyrroles | Various aryl groups | Cancer Cell Lines | Nature of aryl groups significantly affects antiproliferative activity. | nih.gov |

Role of the Sulfamoyl Group in Bioactivity and Selectivity

The sulfonamide (-SO₂NH₂) moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govmdpi.comnih.gov Its hydrogen-bonding capabilities and acidic nature allow it to mimic carboxylic acids in certain biological contexts. nih.govresearchgate.net The SAR of this group is critical for both potency and selectivity.

Modification of the terminal nitrogen of the sulfamoyl group is a well-established strategy to modulate activity. The degree of substitution on this nitrogen is a key determinant of the interaction with the target protein.

General SAR principles for sulfonamides indicate that the N-H protons are crucial for binding to many targets. youtube.com Mono-substitution on the sulfonamide nitrogen (forming a secondary sulfonamide, -SO₂NHR) is often tolerated and can be used to introduce new interaction points or alter physicochemical properties, which can increase potency. youtube.com For example, introducing heterocyclic rings to the sulfonamide nitrogen has been shown to increase the potency of many sulfonamide drugs. youtube.com In contrast, di-substitution (forming a tertiary sulfonamide, -SO₂NR₂) typically leads to a loss of activity, as it removes the essential hydrogen bond donor capability of the sulfonamide proton. youtube.com

N-acylation of sulfonamides represents another significant modification. This can lead to N-acylsulfonamide derivatives which may act as bioisosteres of carboxylic acids. researchgate.net In some cases, N-acylation with specific anhydrides can even lead to the formation of cyclic imides, such as 1H-pyrrole-2,5-diones, creating entirely new molecular scaffolds. researchgate.net Studies on heterocyclic sulfonamides as antiviral agents have shown that N-substitution with fragments like piperidine (B6355638) or morpholine (B109124) can significantly influence inhibitory activity. nih.gov

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity while improving other properties. Several non-classical bioisosteres for the sulfonamide group have been explored.

One prominent example is the sulfoximine (B86345) group (-S(O)(NH)R). Sulfoximines are versatile functional groups that can serve as effective bioisosteres of sulfonamides, offering opportunities to improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. drughunter.com Another closely related bioisostere is the sulfonimidamide (-S(O)(NH)NH₂). Studies on γ-secretase inhibitors have rationally evaluated sulfonimidamides as effective replacements for sulfonamides, demonstrating their potential in drug design. nih.gov These replacements maintain the key tetrahedral geometry and hydrogen-bonding patterns of the original sulfonamide group while offering a different chemical profile.

Table 3: Bioisosteric Replacements for the Sulfamoyl Group

| Original Group | Bioisostere | Key Features | Source |

| Sulfonamide (-SO₂NH₂) | Sulfoximine (-S(O)(NH)R) | Retains tetrahedral geometry; can improve physicochemical properties. | drughunter.com |

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-S(O)(NH)NH₂) | Maintains key hydrogen-bonding patterns; evaluated as a rational replacement. | nih.gov |

| Sulfonamide (-SO₂NH₂) | Acylsulfonamide (-SO₂NHCOR) | Can act as a bioisostere for a carboxylic acid. | sci-hub.seresearchgate.net |

Influence of the Carboxylic Acid Moiety on Enzyme Binding and Potency

The carboxylic acid group (-COOH) at the C-2 position is a critical functional group in many enzyme inhibitors. nih.gov When ionized to its carboxylate form (-COO⁻) at physiological pH, it is particularly effective at forming strong ionic interactions, or salt bridges, with positively charged amino acid residues like arginine (Arg) and lysine (B10760008) (Lys) in an enzyme's active site. nih.gov

Molecular docking simulations and experimental studies on various inhibitors have consistently highlighted the importance of this moiety. For many nonsteroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid group is essential for binding to albumin and for the inhibition of cyclooxygenase enzymes. nih.govresearchgate.net Molecular docking has shown that the carboxylate can form a crucial salt bridge with positively charged residues such as Arg409 and Lys413 in the binding site of albumin. nih.gov

The orientation of the carboxylic acid relative to the pyrrole ring is also important. The planarity between the pyrrole and carboxyl groups can influence binding affinity. nih.gov In studies of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, it was observed that replacing the nitrile group, a carboxylic acid surrogate, with esters and amides (which are derived from carboxylic acids) resulted in poor biological activity, indicating that the specific electronic and hydrogen-bonding properties of the carboxylic acid or nitrile are essential for the observed antiproliferative effects. nih.gov The ability of the carboxylic acid to act as both a hydrogen bond donor (as -COOH) and acceptor (as -COO⁻) further solidifies its role as a versatile and potent binding motif.

Esterification, Amidation, and other Carboxylic Acid Derivatives

The modification of the carboxylic acid group at the C2 position of the 4-sulfamoyl-1H-pyrrole scaffold is a critical aspect of structure-activity relationship (SAR) studies. Esterification and amidation are common synthetic strategies employed to probe the significance of this functional group for biological activity. rsc.orgorganic-chemistry.org These reactions convert the carboxylic acid into various ester or amide analogues, allowing researchers to assess the impact of size, electronics, and hydrogen-bonding capability at this position. nih.gov

In many cases, the conversion of the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) or to a primary, secondary, or tertiary amide leads to a significant reduction or complete loss of inhibitory activity against its biological target. This finding underscores the pivotal role of the carboxylic acid moiety. For instance, SAR studies on related heterocyclic carboxylic acids have consistently shown that the free acid is essential for potency. researchgate.net The synthesis of these derivatives is often straightforward, utilizing standard coupling reagents or reaction conditions to form the amide or ester bond. rsc.orgnih.gov

The general trend observed in SAR studies for this class of compounds is summarized in the table below, illustrating the typical impact of modifying the carboxylic acid group.

| Modification at C2-Position | Example Substituent | General Impact on Biological Activity |

| Carboxylic Acid (Parent) | -COOH | Optimal Activity |

| Esterification | -COOCH₃ (Methyl Ester) | Significantly Reduced Activity |

| Amidation (Primary) | -CONH₂ | Reduced or Abolished Activity |

| Amidation (Secondary) | -CONHCH₃ | Reduced or Abolished Activity |

This interactive table is based on general findings in SAR studies of heterocyclic carboxylic acids.

Importance of the Acidic Proton for Interaction with Target Active Sites

The acidic proton of the 2-carboxylic acid group is fundamentally important for the biological activity of the this compound scaffold. The consistent loss of activity upon esterification or amidation strongly suggests that this proton, or more accurately the deprotonated carboxylate anion (-COO⁻), is directly involved in a critical interaction within the active site of its target protein.

Theoretical and experimental studies on related enzyme inhibitors reveal that the carboxylate group often acts as a key recognition element, forming strong ionic bonds or bidentate hydrogen bonds with positively charged amino acid residues, such as arginine or lysine, or with metal cofactors present in the enzyme's active site. The geometry and charge of the carboxylate group allow it to anchor the inhibitor in a specific orientation, ensuring that other parts of the molecule, like the 4-sulfamoyl group, are correctly positioned to make their own favorable interactions.

The process of decarboxylation, or the removal of the entire carboxylic acid group, would similarly eliminate this key binding interaction. researchgate.net The acidic nature of the proton ensures that at physiological pH, a significant population of the molecules exists in the anionic carboxylate form, which is the biologically active state. When the acidic proton is replaced, as in an ester or amide, the ability to form this crucial ionic or hydrogen-bond interaction is lost, thereby preventing effective binding to the target and resulting in a dramatic decrease in potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.itresearchgate.net For the this compound scaffold, QSAR models can provide valuable insights into the structural requirements for optimal potency, guiding the rational design of new, more effective analogs. nih.govnih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. wiley.com These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, and are crucial for electrostatic or charge-transfer interactions. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and the dipole moment. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, which influence how it fits into a binding site. Molar refractivity (MR) and van der Waals volume are common examples. hufocw.org

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a protein. The most common descriptor is the logarithm of the partition coefficient (LogP). hufocw.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and the degree of branching. Examples include the topological polar surface area (TPSA) and various connectivity indices. researchgate.net

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly detailed information about the electronic structure and reactivity of a molecule. mdpi.com

A diverse set of these descriptors is calculated for each analog in the series to create a data matrix for model development.

| Descriptor Class | Example Descriptor | Property Encoded |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity/Water-solubility |

| Topological | TPSA (Topological Polar Surface Area) | Molecular polarity and H-bonding capacity |

| Quantum Chemical | Fukui Indices | Site-specific reactivity |

This interactive table lists common descriptor types used in QSAR modeling.

Development and Validation of Predictive Models

Once descriptors are calculated, a QSAR model is developed by finding a statistical relationship between a subset of these descriptors and the measured biological activity of the compounds. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. uniroma1.itresearchgate.net

Multiple Linear Regression (MLR) is a common method used to create a simple, interpretable QSAR equation. mdpi.com More complex methods like Partial Least Squares (PLS) or machine learning algorithms like Artificial Neural Networks (ANN) can also be employed. mdpi.comnih.gov

Validation is a critical step to ensure the model is robust and predictive, not just a result of chance correlation. nih.govresearchgate.net Key validation metrics include:

R² (Coefficient of Determination): Measures how well the model fits the training set data.

q² or R²cv (Cross-validated R²): Determined through internal validation techniques like leave-one-out (LOO) cross-validation, it assesses the model's internal robustness. uniroma1.it

R²pred (Predictive R²): Calculated for the external test set, this is the most stringent test of a model's ability to predict the activity of new compounds. mdpi.com

A reliable QSAR model should have high values for R², q², and R²pred, and the difference between R² and q² should not be large. hufocw.org

Application in Rational Design of New Analogs

A validated QSAR model is a powerful tool for the rational design of new analogs with potentially improved activity. nih.govmdpi.com The model's equation or graphical representation highlights which molecular properties are most influential. For example, a QSAR model for the this compound scaffold might indicate that:

A positive coefficient for a steric descriptor at a specific position suggests that bulkier substituents are favored for higher activity.

A negative coefficient for an electronic descriptor might imply that electron-withdrawing groups are beneficial.

Contour maps from 3D-QSAR methods (like CoMFA or CoMSIA) can visualize regions around the scaffold where steric bulk, positive/negative charge, or hydrophobicity would enhance or diminish activity. nih.gov

Chemists can use these insights to design new molecules in silico by modifying the parent structure according to the model's predictions. mdpi.com The model can then be used to predict the activity of these new designs before committing resources to their chemical synthesis and biological testing, thereby streamlining the drug discovery process. nih.gov

Computational and Theoretical Investigations of 4 Sulfamoyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations on 4-Sulfamoyl-1H-pyrrole-2-carboxylic Acid and its Analogs

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural characteristics of pyrrole (B145914) derivatives. nih.govresearchgate.net These methods allow for a detailed exploration of the molecule's properties at the atomic level.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. nih.govirjweb.com It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and sulfamoyl groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the pyrrole N-H, the carboxylic acid O-H, and the sulfamoyl N-H₂ would exhibit positive potential, marking them as hydrogen bond donor sites. irjweb.com

Table 1: Key Electronic Properties from Computational Analysis (Note: The following data is illustrative, based on general principles of related molecules, as specific values for this compound are not publicly available.)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Lowered by electron-withdrawing groups | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Lowered by electron-withdrawing groups | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability and reactivity. nih.gov |

| MEP Negative Regions | Oxygen atoms of -COOH and -SO₂NH₂ | Sites for electrophilic attack and hydrogen bonding. nih.govmjcce.org.mk |

| MEP Positive Regions | Hydrogen atoms of N-H, O-H, NH₂ | Sites for nucleophilic attack and hydrogen bonding. mjcce.org.mk |

The flexibility of the carboxylic acid group in pyrrole-2-carboxylic acid allows for different conformations. nih.gov Studies on the parent compound, pyrrole-2-carboxylic acid, have revealed the existence of multiple conformers. nih.gov Two primary conformers involve the cis configuration of the O=C-O-H dihedral angle, differing in the orientation of the entire carboxylic group relative to the pyrrole ring. nih.gov A third, less stable conformer with a trans COOH configuration can be generated through specific light excitation. nih.gov The stability of these conformers is governed by intramolecular hydrogen bonding and steric effects. The presence of a bulky sulfamoyl group at the 4-position of the pyrrole ring in this compound would likely influence the preferred conformation by introducing steric hindrance and additional hydrogen bonding possibilities, potentially altering the rotational barrier of the carboxylic acid group.

Tautomerism, the migration of a proton, is also a consideration for heterocyclic compounds. While the dominant tautomer for this compound is the 1H-pyrrole form, computational studies could explore the relative energies of other potential tautomers to assess their potential contribution under different environmental conditions.

Computational methods can provide reliable predictions of key physicochemical properties. The acidity (pKa) of the carboxylic acid and the N-H of the sulfamoyl group, as well as the basicity of the pyrrole nitrogen and the sulfamoyl oxygens, can be estimated. The electron-withdrawing nature of both the sulfamoyl and carboxylic acid groups would be expected to increase the acidity of the pyrrole N-H proton compared to unsubstituted pyrrole. Similarly, these groups would decrease the basicity of the pyrrole ring.

Table 2: Predicted Physicochemical Properties (Note: These are qualitative predictions based on chemical principles, as specific computed values are not available.)

| Property | Predicted Characteristic | Influencing Factors |

| Acidity (pKa) of -COOH | More acidic than a simple alkyl carboxylic acid | Electron-withdrawing effect of the pyrrole ring and sulfamoyl group. |

| Acidity (pKa) of pyrrole N-H | More acidic than unsubstituted pyrrole | Electron-withdrawing effects of both substituents. |

| Basicity | Weak | Delocalization of the nitrogen lone pair in the aromatic system and electron-withdrawing substituents. |

| Lipophilicity (logP) | Low to moderate | Presence of polar, hydrogen-bonding -COOH and -SO₂NH₂ groups balanced by the pyrrole core. nih.gov |

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govjournalgrid.com This method is crucial in drug discovery for understanding potential mechanisms of action and for identifying novel drug candidates.

Docking studies involving pyrrole derivatives have shown that the pyrrole core and its substituents can form a variety of interactions with protein active sites. nih.gov For this compound, a hypothetical docking study would likely reveal the following key interactions:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The sulfamoyl group offers additional hydrogen bond donor (N-H) and acceptor (S=O) sites. The pyrrole N-H can also act as a hydrogen bond donor. nih.gov These interactions are critical for anchoring the ligand within the binding pocket. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated to a carboxylate, which can form strong ionic bonds (salt bridges) with positively charged amino acid residues like Lysine (B10760008) (Lys) or Arginine (Arg).

Pi-Stacking: The aromatic pyrrole ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

By analyzing the binding mode, researchers can understand the structural basis for a molecule's biological activity and identify which functional groups are essential for binding. nih.gov For example, docking a series of analogs could reveal whether the sulfamoyl group's position and hydrogen-bonding capacity are critical for affinity to a particular target. nih.govresearchgate.net

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com If this compound were identified as a hit compound against a particular protein, its structure could be used as a template for virtual screening to find novel, structurally diverse binders.

The process typically involves two main strategies:

Ligand-Based Virtual Screening: This method uses the known active molecule (the "query") to find other molecules in a database with similar 2D or 3D structural features or physicochemical properties. mdpi.com

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein. mdpi.com Large compound libraries are docked into the protein's binding site, and the molecules are scored and ranked based on their predicted binding affinity. mjcce.org.mknih.gov This method can identify compounds with completely different chemical scaffolds that can still fit the binding pocket and replicate key interactions. nih.gov

Through these screening campaigns, computational chemists can prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the early stages of drug discovery. nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For derivatives and analogs of this compound, MD simulations can provide critical insights into their interaction with biological targets. These simulations model the movement of atoms and molecules, allowing researchers to analyze the stability of ligand-receptor complexes and the nature of their interactions.

In studies of similar bioactive molecules, such as pyrazole-carboxamides containing a sulfonamide moiety, MD simulations have been employed to validate molecular docking results. nih.gov These simulations typically run for tens to hundreds of nanoseconds to observe the conformational changes and fluctuations of the ligand within the binding site of a protein. nih.govajchem-a.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and the number of hydrogen bonds formed between the ligand and the receptor. ajchem-a.com

The stability of a ligand-receptor complex is often assessed by monitoring the RMSD of the ligand and the protein backbone atoms over the simulation time. A stable RMSD value suggests that the ligand has found a stable binding pose within the receptor's active site. ajchem-a.com For instance, simulations of pyrazole-carboxamide derivatives with carbonic anhydrase I and II (hCA I and hCA II) revealed good stability with minor conformational changes. nih.gov The RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand, highlighting which residues are most involved in the interaction.

The data below illustrates the type of results obtained from a typical MD simulation study, showing the stability and interaction parameters for hypothetical analogs of this compound complexed with a target protein.

Table 1: Illustrative Molecular Dynamics Simulation Data for Hypothetical Analogs

| Analog | Average RMSD (Å) | Average RMSF of Ligand (Å) | Average SASA (Ų) | Average Hydrogen Bonds |

|---|---|---|---|---|

| Analog A | 1.85 | 0.95 | 150.3 | 3.2 |

| Analog B | 2.10 | 1.20 | 165.8 | 2.5 |

| Analog C | 1.92 | 1.05 | 148.9 | 3.8 |

De Novo Design and Scaffold Hopping Approaches for this compound Analogs

De novo design and scaffold hopping are computational strategies aimed at discovering novel molecules with improved properties. De novo design involves the creation of new molecular structures from scratch, often guided by the structure of the biological target or a pharmacophore model. nih.govnih.gov This approach allows for the exploration of vast chemical space to identify compounds with desired characteristics, such as enhanced bioactivity or better pharmacokinetic profiles. nih.gov For analogs of this compound, de novo design could be used to generate novel pyrrole derivatives with optimized substituents to improve target engagement.

Scaffold hopping is a medicinal chemistry strategy that aims to identify isofunctional molecules with significantly different core structures, or scaffolds. nih.gov The goal is to discover new, patentable chemical series with improved properties such as solubility, metabolic stability, or selectivity. dundee.ac.ukchemrxiv.org This technique is particularly useful when the original molecular scaffold presents challenges, such as poor physicochemical properties or synthetic difficulties.

There are several computational approaches to scaffold hopping, including:

Heterocycle Replacements: Swapping one heterocyclic ring system for another. nih.govnamiki-s.co.jp

Ring Opening or Closure: Modifying the ring structures within the molecule. nih.govnamiki-s.co.jp

Topology-Based Hopping: Focusing on the 3D arrangement of key interaction points (pharmacophore) rather than the underlying chemical structure. chemrxiv.orgnamiki-s.co.jp

A successful scaffold-hopping exercise was reported for a series of proteasome inhibitors, where the initial scaffold had poor solubility. dundee.ac.uk By designing and synthesizing new scaffolds, researchers were able to identify a preclinical candidate with significantly improved solubility in both aqueous and simulated intestinal fluid (FaSSIF) media. dundee.ac.uk A similar approach could be applied to this compound to identify analogs with more favorable drug-like properties.

Table 2: Comparison of Physicochemical Properties from a Scaffold Hopping Study

| Compound/Scaffold | cChromLogD | Predicted Solubility | Measured Aqueous Solubility (µM) | Measured FaSSIF Solubility (µM) |

|---|---|---|---|---|

| Original Scaffold (e.g., Compound 4) dundee.ac.uk | >4 | Low | < 0.2 | 1.5 |